5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by a 3-chlorophenyl substituent at the 5-position, a methyl group at the 1-position, and a nitrile group at the 3-position of the pyridone ring. This compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are studied for their diverse pharmacological activities, including anticancer and anti-inflammatory properties . Its structure combines electron-withdrawing groups (Cl, CN) and a planar pyridone core, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-8-11(5-10(7-15)13(16)17)9-3-2-4-12(14)6-9/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOCGLPOJIFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation . The reaction conditions often require refluxing in ethanol or methanol and the use of catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in analogues (e.g., ) alters electronic effects (meta-Cl is less electron-withdrawing than para-Cl) and steric interactions with biological targets.
- N-Substitution : Replacement of the methyl group with benzyl derivatives (e.g., 3-fluorobenzyl in ) increases molecular weight and lipophilicity but may compromise metabolic stability.
- Hybrid Structures : Compounds like TT001 incorporate triazole and isoxazole moieties, expanding pharmacological scope but deviating from the dihydropyridine scaffold.
Physicochemical and Pharmacokinetic Properties
- Solubility : Nitrile and pyridone groups confer polar surface area (~70 Ų), but chlorophenyl substituents reduce aqueous solubility. Methoxy-containing derivatives (e.g., ) show improved solubility due to hydrogen-bonding capacity.
- Triazole-thione derivatives (e.g., ) achieve higher yields (87–95%) due to favorable cyclization kinetics.
Computational and Experimental Insights
- Docking Studies : AutoDock4 simulations predict that the 3-chlorophenyl group in the target compound interacts with hydrophobic pockets in kinase domains, while the nitrile group forms hydrogen bonds with catalytic lysine residues.
- Electron Localization Function (ELF) : Analyses using Multiwfn and Becke’s ELF reveal high electron density at the pyridone oxygen and nitrile nitrogen, critical for redox interactions and binding affinity.
Biological Activity
5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 234.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antitumor Activity : Studies indicate that derivatives of pyridinecarbonitrile compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is critical in cancer cell survival and proliferation .
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes .
Biological Activity Data
A summary table below outlines the biological activity data for this compound and its derivatives:
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines, treatment with the compound at concentrations above 20 µM resulted in a significant decrease in cell viability, with a calculated IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : A clinical trial assessed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 25 µM, the compound reduced bacterial counts by over 90% compared to untreated controls, indicating strong antibacterial properties .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes involved in cellular metabolism, suggesting potential as a lead compound for drug development aimed at metabolic disorders .
Q & A
Basic: What synthetic routes are commonly employed to prepare 5-(3-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?
Answer:
The compound is typically synthesized via multi-step protocols involving halogenated intermediates. A key method includes:
- Cyclocondensation reactions : Starting from substituted pyridine precursors, halogenation (e.g., using sulfuryl chloride) introduces chlorine atoms at specific positions .
- Nitrile functionalization : The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions under controlled conditions (e.g., using potassium cyanide or nitrile-transfer reagents) .
- Derivatization : Intermediate 5-(halophenyl)-3-halo-pyridinyl nitriles are further modified through hydrolysis or coupling reactions to achieve the target structure .
Advanced: How can researchers address contradictions in spectroscopic data for structural confirmation?
Answer:
Discrepancies between NMR, IR, and mass spectrometry data can arise due to tautomerism or solvent effects. To resolve these:
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous structural confirmation by determining bond lengths, angles, and dihedral angles (e.g., planar 1,2-dihydropyridine rings with dihedral angles of ~85° relative to aromatic substituents) .
- DFT calculations : Validate experimental spectral data by comparing computed vs. observed vibrational frequencies or NMR chemical shifts .
- Multi-technique cross-validation : Combine HPLC purity analysis (>98%) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Basic: What structural insights have been gained from crystallographic studies of this compound?
Answer:
X-ray crystallography reveals:
- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, and β = 93.2° .
- Planarity : The 1,2-dihydropyridine ring is nearly planar (max. deviation = 0.021 Å), while the 3-chlorophenyl group forms an 85.33° dihedral angle with the core .
- Intermolecular interactions : C–H⋯O hydrogen bonds stabilize the crystal lattice, forming chains along the b-axis .
Advanced: What methodological strategies optimize the reactivity of the nitrile group for derivatization?
Answer:
The nitrile group can be functionalized via:
- Hydrolysis : Convert to carboxylic acids using acidic/basic conditions (e.g., H₂SO₄ or NaOH) for further coupling .
- Nucleophilic addition : React with hydroxylamine to form amidoximes, enabling coordination chemistry or bioactivity studies .
- Cross-coupling : Employ palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the nitrile position .
Basic: Which analytical techniques are recommended for assessing purity and stability?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Thermal analysis : Differential scanning calorimetry (DSC) to monitor decomposition temperatures (>200°C) .
- Spectroscopy : FTIR for tracking nitrile (C≡N) stretching vibrations (~2220 cm⁻¹) and ketone (C=O) bands (~1680 cm⁻¹) .
Advanced: How are computational models used to predict biological activity?
Answer:
- Molecular docking : Simulate binding to stress-related targets (e.g., glucocorticoid receptors) using software like AutoDock Vina, guided by structural analogs with stress-alleviating effects in animal models .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from in vitro assays (e.g., cAMP modulation) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
Basic: What are biologically active derivatives of this compound?
Answer:
Key derivatives include:
- Azo-linked analogs : 5-[(3-Chlorophenyl)azo] derivatives exhibit enhanced π-π stacking and potential antimicrobial activity .
- Triazole hybrids : 4-Triazolylpyridine derivatives (e.g., TT001/TT002) show efficacy in stress-related disorders in animal models .
- Boronic acid derivatives : Enable Suzuki-Miyaura coupling for targeted drug design .
Advanced: How do reaction conditions influence the regioselectivity of halogenation?
Answer:
- Temperature control : Halogenation at −50°C with SO₂Cl₂ minimizes side reactions, achieving >90% regioselectivity for the 3-chlorophenyl group .
- Catalytic additives : Lewis acids (e.g., FeCl₃) direct halogenation to electron-rich aromatic positions .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for meta-substitution over para .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
